4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-ethylphenyl)benzamide
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Description
4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-ethylphenyl)benzamide, also known as Boc-Pip-ETPh-Bz, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the piperazine family and has a molecular weight of 544.68 g/mol. In
Scientific Research Applications
Potential Nootropic Agents
Research has explored derivatives of 1,4-disubstituted 2-oxopyrrolidines and related compounds for their nootropic (cognitive-enhancing) activity. One study detailed the synthesis of compounds starting from 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine, exploring its transformation into carboxamides and evaluating their nootropic activity. This highlights a methodological approach to designing compounds that could potentially enhance cognitive function (Valenta et al., 1994).
Anticonvulsant Activity
Compounds structurally related to 4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-ethylphenyl)benzamide have been synthesized and evaluated for anticonvulsant activity. For instance, derivatives of ameltolide, such as 4-amino-N-(2-ethylphenyl)benzamide, demonstrated superior efficacy to phenytoin in electroshock seizure tests, indicating their potential as anticonvulsant agents (Lambert et al., 1995).
Anticancer Evaluation
The design and synthesis of benzamide-based compounds have been extensively explored for anticancer activity. A notable study synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity across several cancer cell lines, suggesting the therapeutic potential of benzamide derivatives in cancer treatment (Ravinaik et al., 2021).
Anti-Influenza Activity
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has unveiled compounds with remarkable antiavian influenza virus activity. This indicates the utility of structurally similar compounds in developing antiviral agents, particularly against the H5N1 subtype (Hebishy et al., 2020).
properties
IUPAC Name |
methyl 4-(3,4-dimethylanilino)-8-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-7-8-13(9-12(11)2)21-16-10-17(19(23)24-3)22-18-14(16)5-4-6-15(18)20/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJAMFGRCIXJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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